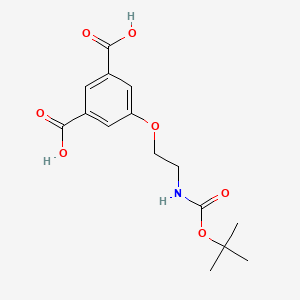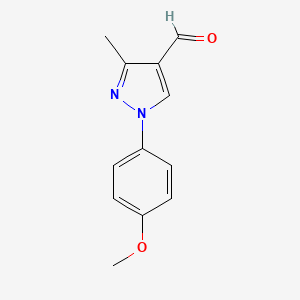
N-(cyclobutylmethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclobutylmethyl)propan-1-amine is an organic compound characterized by the presence of a cyclobutylmethyl group attached to a propan-1-amine backbone. This compound is part of the amine family, which is known for its versatile applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)propan-1-amine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia with a haloalkane. For instance, cyclobutylmethyl chloride can react with propan-1-amine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or reductive amination. These methods ensure higher yields and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclobutylmethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, forming different substituted amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(cyclobutylmethyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of polymers, catalysts, and other functional materials
Mécanisme D'action
The mechanism of action of N-(cyclobutylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the propan-1-amine backbone.
Propan-1-amine: Similar in structure but lacks the cyclobutylmethyl group.
Cyclopropylmethylamine: Similar in structure but has a cyclopropyl group instead of a cyclobutyl group
Uniqueness
N-(cyclobutylmethyl)propan-1-amine is unique due to its specific combination of a cyclobutylmethyl group and a propan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
741698-32-8 |
|---|---|
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
N-(cyclobutylmethyl)propan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-6-9-7-8-4-3-5-8/h8-9H,2-7H2,1H3 |
Clé InChI |
VGOOQTQNDFDKKC-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)

![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)





![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
